molecular formula C13H9ClF2N2O B4027358 1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea

1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea

Cat. No.: B4027358
M. Wt: 282.67 g/mol
InChI Key: SDCKQFLHJSKHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea is an organic compound characterized by the presence of a chlorophenyl and a difluorophenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 4-chloroaniline with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-speed liquid chromatography for purification and analysis .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the chlorophenyl or difluorophenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKQFLHJSKHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.